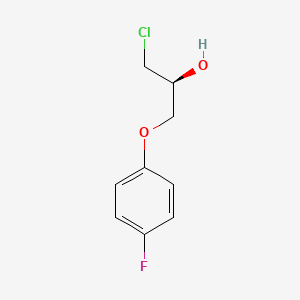

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol (CAS# 352530-45-1) is a research chemical . It has a molecular weight of 204.63 and a molecular formula of C9H10ClFO2 .

Molecular Structure Analysis

The molecular structure of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol can be represented by the canonical SMILES string: C1=CC(=CC=C1OCC(CCl)O)F . The InChI string representation is: InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Antimicrobial Activities

Research has explored the synthesis of compounds related to (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol for their potential antimicrobial and antiradical activities. For instance, Čižmáriková et al. (2020) prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols, including propan-2-ol. These compounds were tested against various human pathogens and for antioxidant activity, although they showed lower biological activities compared to certain beta blockers (Čižmáriková et al., 2020).

Catalysis

Aydemir et al. (2014) reported on the synthesis of Ru(II)–phosphinite compounds using 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride as a precursor. These compounds were utilized as catalysts in the transfer hydrogenation of ketones, achieving up to 99% conversion. This highlights the role of related chloro-propanol derivatives in facilitating efficient catalytic processes (Aydemir et al., 2014).

Material Science

In material science, Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, demonstrating its potential application in the synthesis of organic fluoro-containing polymers due to its strong intermolecular hydrogen bonds, which could be beneficial in developing materials with enhanced properties (Li et al., 2015).

Synthesis of Bioactive Compounds

Furthermore, Moen et al. (2005) described the chemo-enzymatic synthesis of both enantiomers of the drug ranolazine from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, showcasing the importance of such chloro-propanol derivatives in the synthesis of pharmaceutically relevant compounds (Moen et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a useful research chemical , suggesting that it may have multiple potential targets depending on the context of the research.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways

Result of Action

It is known that this compound is a useful research chemical , suggesting that it may have various potential effects depending on the context of the research.

Propiedades

IUPAC Name |

(2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](CCl)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584213 |

Source

|

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

CAS RN |

352530-45-1 |

Source

|

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)